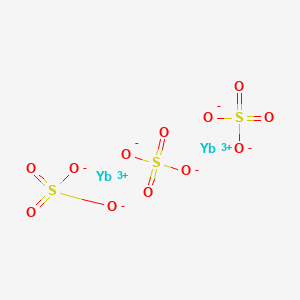
Sulfato de iterbio(3+); trisulfato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ytterbium(3+);trisulfate, also known as ytterbium(III) sulfate, is a chemical compound with the formula Yb₂(SO₄)₃. It is a salt formed by the reaction of ytterbium with sulfuric acid. This compound is typically found in the form of colorless crystals and is used primarily for research purposes .
Aplicaciones Científicas De Investigación
ytterbium(3+);trisulfate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other ytterbium compounds and as a reagent in various chemical reactions.
Biology: Ytterbium compounds are used in biological studies, particularly in the field of bioinorganic chemistry.
Medicine: Research into the potential medical applications of ytterbium compounds, including their use in imaging and as therapeutic agents, is ongoing.
Industry: Ytterbium(III) sulfate is used in the production of specialty glasses and ceramics, as well as in the development of new materials with unique properties
Análisis Bioquímico
Biochemical Properties
Ytterbium(3+);trisulfate has been found to interact with various biomolecules, leading to biochemical reactions. For instance, it has been observed to cause oxidative damage, indicated by the up-regulation of malondialdehyde (MDA) and down-regulation of glutathione peroxidase (GSH-PX) and glutathione (GSH) content .
Cellular Effects
In a study investigating the toxic effects of ytterbium oxide nanoparticles, a significant concentration of Ytterbium(3+);trisulfate was found to accumulate in the lung, liver, kidney, and heart tissues . This accumulation led to a significant elevation in the percentage of neutrophils and lymphocytes, indicating an inflammatory response .
Molecular Mechanism
It is known to cause toxicity via oxidative stress, leading to a chronic inflammatory response .
Temporal Effects in Laboratory Settings
Over 30 days of exposure, Ytterbium(3+);trisulfate was found to bioaccumulate in mice tissues, causing oxidative stress and inflammation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ytterbium(3+);trisulfate can be synthesized by reacting ytterbium oxide (Yb₂O₃) with sulfuric acid (H₂SO₄). The reaction is typically carried out under controlled conditions to ensure the complete dissolution of ytterbium oxide and the formation of the sulfate salt. The reaction can be represented as follows:
Yb2O3+3H2SO4→Yb2(SO4)3+3H2O
The reaction mixture is usually heated to facilitate the dissolution and reaction process .
Industrial Production Methods
In industrial settings, the production of sulfuric acid, ytterbium(3+) salt (3:2) involves similar principles but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. This can involve recrystallization and filtration techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
ytterbium(3+);trisulfate primarily undergoes reactions typical of sulfate salts. These include:
Hydrolysis: In aqueous solutions, the compound can undergo hydrolysis to form ytterbium hydroxide and sulfuric acid.
Precipitation: It can react with other metal salts to form insoluble sulfates.
Complexation: Ytterbium(III) ions can form complexes with various ligands.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Precipitation: Reagents such as barium chloride (BaCl₂) can be used to precipitate barium sulfate (BaSO₄) from the solution.
Complexation: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to form stable complexes with ytterbium(III) ions.
Major Products Formed
Hydrolysis: Ytterbium hydroxide (Yb(OH)₃) and sulfuric acid (H₂SO₄).
Precipitation: Insoluble sulfates such as barium sulfate (BaSO₄).
Complexation: Various ytterbium-ligand complexes.
Mecanismo De Acción
The mechanism of action of sulfuric acid, ytterbium(3+) salt (3:2) depends on its specific application. In chemical reactions, the ytterbium(III) ions act as Lewis acids, facilitating various reactions by accepting electron pairs from donor molecules. In biological systems, ytterbium ions can interact with biomolecules, potentially affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Ytterbium(III) chloride (YbCl₃): A common ytterbium compound used in similar applications.
Ytterbium(III) nitrate (Yb(NO₃)₃): Another ytterbium salt with comparable properties.
Ytterbium(III) oxide (Yb₂O₃): Used as a precursor for the synthesis of various ytterbium compounds.
Uniqueness
ytterbium(3+);trisulfate is unique due to its sulfate anion, which imparts specific chemical properties such as solubility and reactivity. The sulfate group also allows for the formation of stable complexes with other metal ions, making it valuable in various research applications .
Propiedades
Número CAS |
13469-97-1 |
|---|---|
Fórmula molecular |
H2O4SYb |
Peso molecular |
271.13 g/mol |
Nombre IUPAC |
sulfuric acid;ytterbium |
InChI |
InChI=1S/H2O4S.Yb/c1-5(2,3)4;/h(H2,1,2,3,4); |
Clave InChI |
CXEVCTFCZOBZJN-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Yb+3].[Yb+3] |
SMILES canónico |
OS(=O)(=O)O.[Yb] |
Key on ui other cas no. |
13469-97-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















